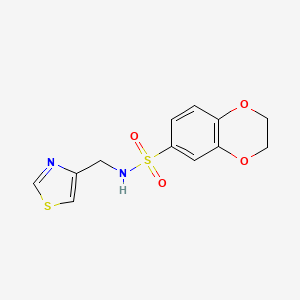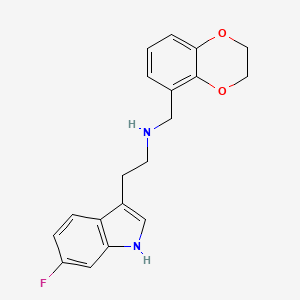![molecular formula C22H28N4O3 B7542548 3-[[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]-N-methylbenzamide](/img/structure/B7542548.png)
3-[[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]-N-methylbenzamide, also known as MPCM, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to exhibit a range of biological activities.
Wissenschaftliche Forschungsanwendungen
MPBM has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including antipsychotic, analgesic, and anti-inflammatory effects. MPBM has also been studied for its potential use as a treatment for drug addiction and withdrawal symptoms.
Wirkmechanismus
The exact mechanism of action of MPBM is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist. This activity may contribute to its antipsychotic effects. MPBM has also been found to modulate the activity of other neurotransmitters, including serotonin and norepinephrine.
Biochemical and Physiological Effects:
MPBM has been found to have a range of biochemical and physiological effects. It has been shown to reduce dopamine release in the brain, which may contribute to its antipsychotic effects. MPBM has also been found to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
MPBM has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied, and its synthesis method is well-established. MPBM is also relatively stable and can be stored for long periods of time. However, MPBM has some limitations for lab experiments. It has low solubility in water, which may make it difficult to work with in some experiments. MPBM is also relatively expensive, which may limit its use in some labs.
Zukünftige Richtungen
There are several future directions for research on MPBM. One potential area of research is the development of new derivatives of MPBM with improved pharmacological properties. Another area of research is the investigation of MPBM's potential use as a treatment for drug addiction and withdrawal symptoms. Additionally, further research is needed to fully understand the mechanism of action of MPBM and its potential therapeutic applications.
Synthesemethoden
The synthesis of MPBM involves the reaction of 1-(2-methoxyphenyl)piperidine-4-carboxylic acid with N-methylbenzamide in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then treated with a carbamoylating agent such as N,N'-dicyclohexylcarbodiimide (DCC) to obtain the final product, MPBM.
Eigenschaften
IUPAC Name |
3-[[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-23-21(27)17-7-5-6-16(14-17)15-24-22(28)25-18-10-12-26(13-11-18)19-8-3-4-9-20(19)29-2/h3-9,14,18H,10-13,15H2,1-2H3,(H,23,27)(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUSJQAMVGYXOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)CNC(=O)NC2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[4-(Difluoromethylsulfanyl)phenyl]methyl]piperazine-1-sulfonamide](/img/structure/B7542468.png)
![2-methoxy-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7542476.png)
![4-(1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-ylmethyl)-3-fluorobenzonitrile](/img/structure/B7542484.png)
![2-(2-fluorobenzyl)octahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B7542489.png)


![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(oxolan-2-ylmethyl)urea](/img/structure/B7542506.png)
![1-(2-Methoxyethyl)-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea](/img/structure/B7542508.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea](/img/structure/B7542519.png)

![4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]benzamide](/img/structure/B7542530.png)

![(1R,2S)-1-[[2-(pyridin-3-ylmethoxy)phenyl]methylamino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7542559.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,5-dimethylpiperidine-1-sulfonamide](/img/structure/B7542569.png)